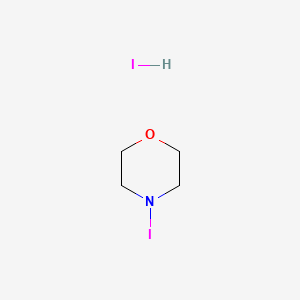

N-Iodomorpholine hydriodide

Übersicht

Beschreibung

N-Iodomorpholine hydriodide is a chemical compound with the molecular formula C4H9I2NO. It is known for its role as an iodinating reagent, which means it is used to introduce iodine atoms into other molecules. This compound is also referred to as N-Iodomorpholinium iodide or Morpholine-iodide adduct .

Wirkmechanismus

Target of Action

N-Iodomorpholine hydriodide is primarily used as an iodinating reagent . Its primary targets are typically organic compounds that are susceptible to iodination, such as phenyl rings and alkenes .

Mode of Action

The compound interacts with its targets through a process known as iodination . This involves the substitution or addition of an iodine atom in the target molecule . The iodination process can result in significant changes in the target molecule, including changes in reactivity, stability, and other chemical properties .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. For instance, it has been used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide . This product is further used to prepare phosphine oxide-iodotriazole hybrid molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, the iodination process can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. Optimal conditions would need to be determined based on the specific requirements of the reaction .

Biochemische Analyse

Biochemical Properties

N-Iodomorpholine Hydriodide plays a significant role in biochemical reactions, particularly in the iodination of certain compounds. For instance, it is used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as an iodinating agent. It can facilitate the addition of iodine atoms to other molecules, which can lead to significant changes in their properties and functions . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

N-Iodomorpholine hydriodide can be synthesized through the reaction of morpholine with iodine. The reaction typically involves mixing morpholine with iodine in an appropriate solvent under controlled conditions. The resulting product is then purified to obtain this compound in solid form. The compound has a melting point of 92-96°C and should be stored at temperatures between 2-8°C .

Analyse Chemischer Reaktionen

N-Iodomorpholine hydriodide primarily undergoes iodination reactions, where it introduces iodine atoms into other molecules. Some common reactions include:

Iodination of (4-ethynylphenyl)diphenylphosphine oxide: This reaction yields (4-(iodoethynyl)phenyl)diphenylphosphine oxide, which is further used to prepare phosphine oxide-iodotriazole hybrid molecules.

Synthesis of silver bis(pyrazolyl)-methane complex-based supramolecular architectures: This reaction involves the formation of complex structures using silver and pyrazolyl-methane.

Synthesis of iodo-1,4-naphthoquinones: These compounds are used to prepare biologically significant 3-aryl-1,4-naphthoquinones.

Wissenschaftliche Forschungsanwendungen

N-Iodomorpholine hydriodide has several applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

N-Iodomorpholine hydriodide can be compared with other iodinating reagents, such as:

N-Iodosuccinimide: Another iodinating reagent used in organic synthesis.

Iodine monochloride: A reagent used for iodination reactions.

Iodine: The simplest form of iodine used in various iodination reactions.

This compound is unique due to its specific structure and the ability to form stable adducts with morpholine, making it a versatile reagent in organic synthesis .

Biologische Aktivität

N-Iodomorpholine hydriodide is a compound that has garnered attention for its biological activity, particularly in medicinal chemistry and organic synthesis. This article will explore its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data.

Chemical Structure and Properties

This compound is a halogenated compound with the molecular formula . The presence of iodine in its structure contributes to its reactivity and biological activity. The compound is often utilized in organic reactions as a reagent due to its ability to facilitate various transformations, particularly in the synthesis of nitrogen-containing compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The iodine atom serves as a strong electrophile, capable of forming halogen bonds with nucleophiles. This property is crucial in drug design, where halogen bonding can enhance binding affinity and selectivity for biological targets .

- C-H Activation : this compound has been shown to catalyze C-H amination reactions, which are essential for the functionalization of organic molecules. This process allows for the introduction of amino groups into various substrates, thus expanding the chemical diversity available for drug development .

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Anticancer Activity : In a study examining the efficacy of this compound as an anticancer agent, it was found to exhibit significant cytotoxic effects against certain cancer cell lines. The mechanism was linked to its ability to modify cellular signaling pathways involved in proliferation and apoptosis .

- Synthesis of Bioactive Compounds : this compound has been effectively used in the synthesis of 2-aminobenzoxazoles, which are known for their diverse biological activities including antimicrobial and anti-inflammatory effects. The compound facilitates these reactions under mild conditions, leading to high yields and purity .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent response, with IC50 values indicating significant potency compared to standard chemotherapeutics. The research provided insights into its mechanism of action, suggesting that it induces cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Synthesis Applications

In another investigation focused on organic synthesis, researchers utilized this compound as a catalyst in C-H amination reactions. The results showed that the compound could facilitate the formation of complex nitrogen-containing heterocycles efficiently, showcasing its utility in pharmaceutical chemistry .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| Biological Activity | Cytotoxic against cancer cells |

| Application | Description |

|---|---|

| Anticancer Agent | Induces apoptosis in cancer cells |

| Organic Synthesis | Catalyst for C-H amination reactions |

Eigenschaften

IUPAC Name |

4-iodomorpholine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOIUCVTBFWRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678979 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120972-13-6 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Iodomorpholine hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.